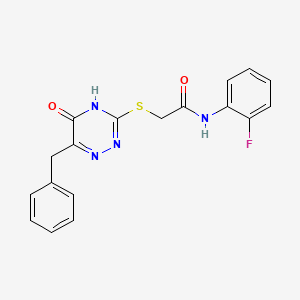

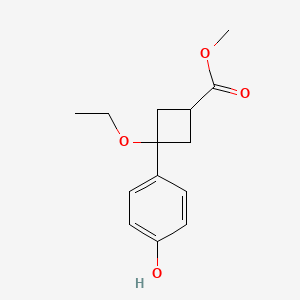

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

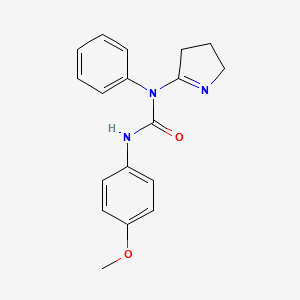

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, commonly known as ET-1, is a synthetic compound that belongs to the family of thiazole derivatives. It is a potent inhibitor of the enzyme endothelin-converting enzyme (ECE), which is responsible for the conversion of big endothelin-1 (Big ET-1) to endothelin-1 (ET-1). ET-1 is a vasoconstrictor peptide that plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis. ET-1 is also involved in the pathogenesis of various cardiovascular diseases such as hypertension, heart failure, and atherosclerosis.

Applications De Recherche Scientifique

Glutaminase Inhibition for Cancer Therapy N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and its analogs have been investigated for their potential as glutaminase inhibitors, with implications for cancer therapy. Glutaminase plays a critical role in cancer cell metabolism, and its inhibition could offer a therapeutic strategy. A study highlights the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, demonstrating potent inhibition of kidney-type glutaminase and the ability to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Heterocyclic Compounds Research has focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety to act as antimicrobial agents. These efforts have led to the development of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives showing promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Activity through Sulfonamide Derivatives The synthesis of 5-methyl-4-phenyl thiazole derivatives and their evaluation as anticancer agents reveal that certain sulfonamide-linked compounds exhibit significant anticancer activity. These compounds, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, show selective cytotoxicity against human lung adenocarcinoma cells, suggesting their potential in cancer treatment (Evren et al., 2019).

Propriétés

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-3-14-4-8-16(9-5-14)18-13-26-20(21-18)22-19(23)12-15-6-10-17(11-7-15)27(2,24)25/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPVMRQYCLWIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)

![N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2978792.png)

![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)

![3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2978794.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2978795.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2978797.png)